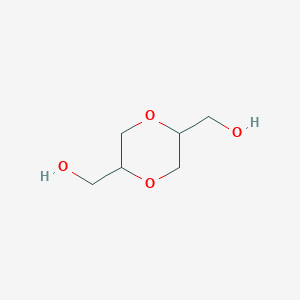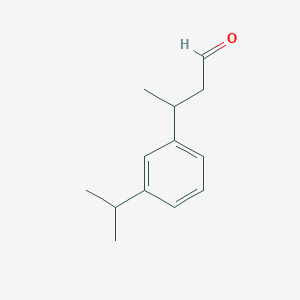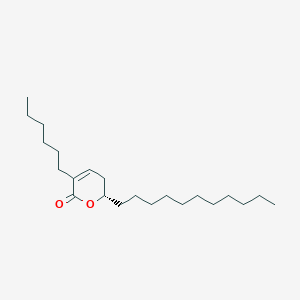
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one" involves several key steps, including Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation. These methods enable the highly stereoselective formation of the desired compound (Sabitha et al., 2009). Additionally, the stereospecific synthesis of tetrahydropyran and dihydropyran rings has been described, utilizing Pd(II)-catalyzed cyclization for efficient formation under mild conditions, showcasing the versatility of synthetic approaches in this domain (Uenishi et al., 2005).
Molecular Structure Analysis
The molecular structure of pyranone derivatives is often elucidated using X-ray diffraction analysis, providing detailed insights into their crystal and molecular structure. This analytical technique has been instrumental in establishing the structural characteristics of substituted benzo[b]pyrans, revealing the intricate details of their molecular framework (Shestopalov et al., 2003).
Chemical Reactions and Properties
Pyranone compounds undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives showcases the use of ultrasound-mediated condensation as an efficient, environment-friendly protocol for the synthesis of pyranone derivatives, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chromones and Antioxidant Activity
Chromones, such as 1-benzopyran-4-ones, which share a structural similarity with pyranones, exhibit significant antioxidant properties. These compounds, found in the human diet, have been associated with a variety of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which help neutralize active oxygen and free radicals, play a crucial role in delaying or inhibiting cellular impairment leading to diseases. The radical scavenging activity of these compounds is enhanced by specific functional groups, indicating the potential for (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one to exhibit similar activities if it possesses comparable structural features (Yadav et al., 2014).
Hybrid Catalysts and Heterocyclic Synthesis
The synthesis of heterocyclic compounds, including pyran derivatives, is crucial for medicinal and pharmaceutical applications. Pyranopyrimidine scaffolds, which are structurally related to (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, highlight the importance of hybrid catalysts in synthesizing bioactive molecules. Research on these scaffolds underscores the broad applicability of such structures, with a focus on one-pot multicomponent reactions facilitated by various catalysts, including organocatalysts and nanocatalysts. This suggests potential methodologies for synthesizing and modifying compounds like (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one for therapeutic applications (Parmar et al., 2023).
Morpholine and Pyrans: Pharmacological Profiles
Morpholine and pyran derivatives have been recognized for their broad spectrum of pharmacological activities. The review on morpholine and pyrans derivatives suggests that the structural features inherent to these compounds, possibly shared by (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, contribute to their potent pharmacophoric activities. This encompasses a range of applications from anti-cancer to anti-inflammatory treatments, demonstrating the versatility and potential of such structures in drug design and pharmacology (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
(2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTFVBMYNOKWQP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1CC=C(C(=O)O1)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562127 | |
| Record name | (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one | |
CAS RN |
130676-64-1 | |
| Record name | 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-6-undecyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130676-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orlistat hexyl undecyl pyranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORLISTAT HEXYL UNDECYL PYRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UHB3M28SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



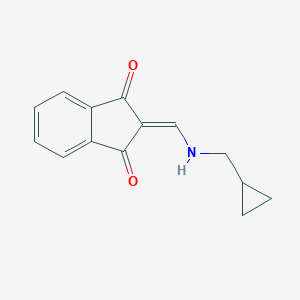
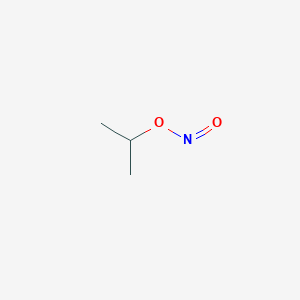
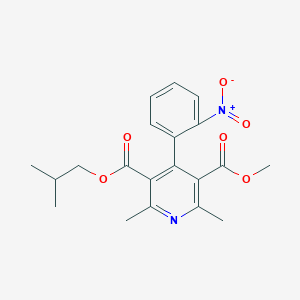
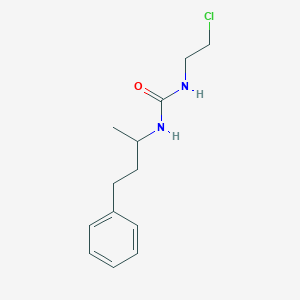
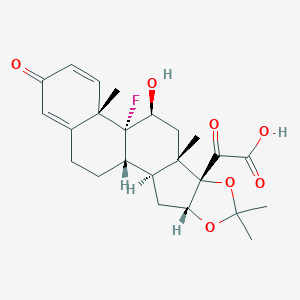
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)
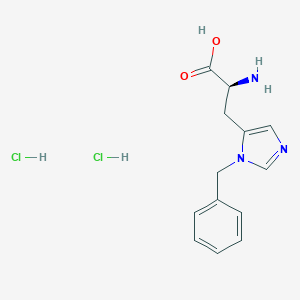
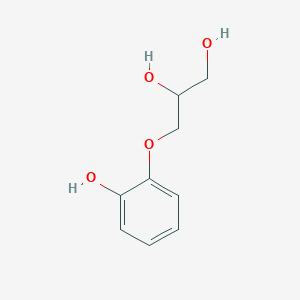
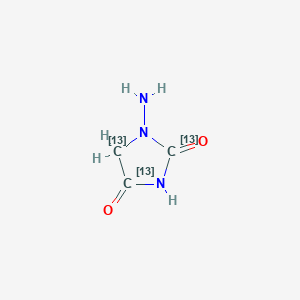
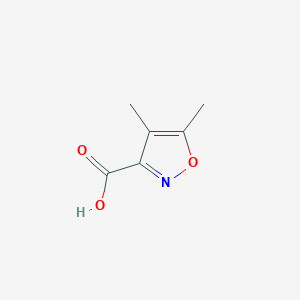
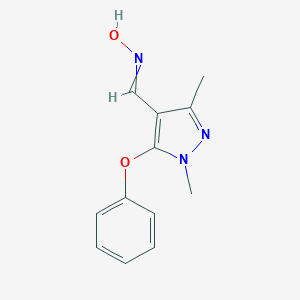
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
